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molecular formula C8H6ClF3O B8621127 2-(1-Chloro-2,2,2-trifluoroethyl)phenol

2-(1-Chloro-2,2,2-trifluoroethyl)phenol

Cat. No. B8621127
M. Wt: 210.58 g/mol
InChI Key: GYXUWWVQSOTFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148226B2

Procedure details

Sodium Borohydride (0.930 g) was added to a solution of 2-(1-chloro-2,2,2-trifluoroethyl)phenol (2.6 g) in THF (30 ml). The reaction mixture was then stirred for 14 hrs at room temperature under an atmosphere of nitrogen, after which time the reaction was quenched with 1N HCl (50 ml) and partitioned between 1NHCl (100) and ethyl acetate (200 ml), the organics were separated and dried over magnesium sulfate, filtered and solvent evaporated in vacuuo to afford title compound as a semi solid (2.4 g). 1H NMR (CDCl3): δ 3.50 (q, J=21.06 Hz 2H), 6.80 (m, 1H), 7.00 (m, 1H), 7.25 (m, 2H).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Cl[CH:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])[C:5]([F:8])([F:7])[F:6]>C1COCC1>[F:6][C:5]([F:7])([F:8])[CH2:4][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC(C(F)(F)F)C1=C(C=CC=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 14 hrs at room temperature under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which time the reaction was quenched with 1N HCl (50 ml)
CUSTOM
Type
CUSTOM
Details
partitioned between 1NHCl (100) and ethyl acetate (200 ml)
CUSTOM
Type
CUSTOM
Details
the organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated in vacuuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC(CC1=C(C=CC=C1)O)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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